A Technical Guide to 4-(1H-Pyrazol-1-yl)piperidine Hydrochloride: Properties, Synthesis, and Applications
A Technical Guide to 4-(1H-Pyrazol-1-yl)piperidine Hydrochloride: Properties, Synthesis, and Applications
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
4-(1H-Pyrazol-1-yl)piperidine hydrochloride is a heterocyclic building block of significant interest in modern medicinal chemistry and pharmaceutical development. Comprising a piperidine ring linked to a pyrazole moiety, this compound serves as a versatile scaffold for synthesizing complex molecular architectures. Its primary importance lies in its role as a key intermediate in the production of targeted therapeutics, most notably the anaplastic lymphoma kinase (ALK) inhibitor, Crizotinib, used in cancer therapy.[1] This guide provides an in-depth analysis of its chemical properties, a robust synthetic protocol, detailed characterization methods, and a discussion of its reactivity and applications, grounded in established scientific literature and safety protocols.
Physicochemical Properties
The hydrochloride salt form of 4-(1H-pyrazol-1-yl)piperidine enhances its stability and aqueous solubility, making it well-suited for laboratory handling and subsequent reaction steps.
Identity and Nomenclature
-
IUPAC Name: 4-(1H-Pyrazol-1-yl)piperidine hydrochloride
-
Synonyms: 4-(Pyrazol-1-yl)piperidine HCl
-
CAS Number: 690261-87-1[2] (Monohydrochloride); 1181458-83-2 (Dihydrochloride)[3][4]
-
Molecular Formula: C₈H₁₄ClN₃[3]
-
Molecular Weight: 187.67 g/mol [3]
Tabulated Physical Data
| Property | Value | Source |
| Appearance | White to light yellow solid | [5] |
| Molecular Weight | 187.67 g/mol | [3] |
| pKa (Predicted) | 9.83 ± 0.10 | [5] |
| Boiling Point (Predicted) | 272.5 ± 33.0 °C (for free base) | [5] |
| Storage Temperature | Room temperature, inert atmosphere, keep in dark place | [5] |
Synthesis and Purification
The synthesis of 4-(1H-pyrazol-1-yl)piperidine is a multi-step process that requires careful optimization for scale-up.[1] The most common route involves the construction of the pyrazolyl-pyridine core followed by the reduction of the pyridine ring.
Retrosynthetic Analysis & Strategy
The primary disconnection is at the piperidine ring, which can be formed from a corresponding pyridine precursor. This simplifies the synthesis to two main stages: 1) Nucleophilic aromatic substitution to form 4-(1H-pyrazol-1-yl)pyridine, and 2) Hydrogenation of the pyridine ring to yield the target piperidine scaffold. This approach is advantageous as it utilizes commercially available starting materials.
Recommended Synthetic Protocol
This protocol is adapted from methodologies developed for the large-scale synthesis of Crizotinib intermediates.[1]
Step 1: Synthesis of 4-(1H-Pyrazol-1-yl)pyridine
-
Rationale: This step involves a nucleophilic aromatic substitution (SNAAr) reaction. Pyrazole, acting as a nucleophile after deprotonation, displaces the chloride from 4-chloropyridine. The use of a base is critical for generating the pyrazolate anion.
-
Procedure:
-
To a solution of pyrazole (1.1 equivalents) in a suitable aprotic polar solvent (e.g., DMF or DMSO), add a strong base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) (1.2 equivalents) portion-wise at 0 °C.
-
Allow the mixture to stir for 30 minutes to ensure complete deprotonation.
-
Add a solution of 4-chloropyridine hydrochloride (1.0 equivalent) dissolved in the same solvent.
-
Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS until the starting material is consumed.
-
Upon completion, cool the reaction to room temperature and quench carefully with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Step 2: Hydrogenation of 4-(1H-Pyrazol-1-yl)pyridine to 4-(1H-Pyrazol-1-yl)piperidine
-
Rationale: The aromatic pyridine ring is resistant to reduction. This transformation requires high pressure hydrogenation and a potent catalyst. Rhodium on carbon (Rh/C) is often cited but can be expensive and sensitive to impurities.[1] Platinum oxide (PtO₂) is a common alternative.
-
Procedure:
-
Dissolve the crude 4-(1H-pyrazol-1-yl)pyridine from Step 1 in a suitable solvent like methanol or acetic acid.
-
Transfer the solution to a high-pressure hydrogenation vessel (Parr shaker).
-
Add a catalytic amount of 5% Rh/C or PtO₂ (typically 1-5 mol%).
-
Pressurize the vessel with hydrogen gas (H₂) to 50-100 psi.
-
Heat the reaction to 50-60 °C and agitate vigorously. The reaction can be slow and may require long reaction times (24-48 hours).[1]
-
Monitor the reaction by observing hydrogen uptake and analyzing aliquots via LC-MS.
-
Once complete, carefully vent the hydrogen and purge the vessel with nitrogen or argon.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, washing with methanol.
-
Concentrate the filtrate to yield the free base of 4-(1H-pyrazol-1-yl)piperidine.
-
Step 3: Formation of the Hydrochloride Salt
-
Rationale: Salt formation is performed to improve the compound's stability and handling characteristics. It is a straightforward acid-base reaction.
-
Procedure:
-
Dissolve the crude free base in a minimal amount of a suitable solvent, such as isopropanol or ethyl acetate.
-
Cool the solution in an ice bath.
-
Slowly add a solution of hydrochloric acid in ether or isopropanol (1.0-1.1 equivalents) dropwise with stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Stir the resulting slurry for 1-2 hours in the ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration, wash with cold ether, and dry under vacuum.
-
Synthetic Workflow Diagram
Caption: Synthetic pathway for 4-(1H-pyrazol-1-yl)piperidine HCl.
Spectroscopic and Analytical Characterization
Confirming the structure and purity of the final product is a critical, self-validating step in the synthesis. A combination of spectroscopic methods is employed for unambiguous identification.
| Technique | Expected Observations |
| ¹H NMR | Pyrazole Protons: Three distinct signals in the aromatic region (~7.5-8.0 ppm). Piperidine Protons: A complex multiplet for the CH proton attached to the pyrazole (~4.5 ppm) and several multiplets in the aliphatic region (~2.0-3.5 ppm) for the remaining CH₂ groups. The N-H proton of the piperidinium ion will appear as a broad singlet. |
| ¹³C NMR | Pyrazole Carbons: Three signals in the aromatic region (~110-140 ppm). Piperidine Carbons: Signals in the aliphatic region (~40-60 ppm). |
| Mass Spec (ESI+) | The primary ion observed will be the molecular ion of the free base ([M+H]⁺) at m/z ≈ 152.12 . |
| FT-IR (KBr) | Broad peak ~2400-2800 cm⁻¹ (N-H stretch of ammonium salt), ~1600 cm⁻¹ (C=N stretch), ~2950 cm⁻¹ (C-H aliphatic stretch). |
Chemical Reactivity and Applications
The molecule's structure contains two key reactive sites: the secondary amine of the piperidine ring and the electron-rich pyrazole ring. This dual reactivity makes it a powerful synthon.
Core Reactivity
-
Piperidine Nitrogen: As a secondary amine, the piperidine nitrogen is nucleophilic and basic. It readily undergoes N-acylation, N-alkylation, and reductive amination reactions, allowing for the attachment of diverse functional groups.
-
Pyrazole Ring: The pyrazole ring can undergo electrophilic substitution, such as iodination, at the 4-position. This reaction is a key step in the synthesis of Crizotinib, where an iodine atom is introduced onto the pyrazole ring before a subsequent coupling reaction.[1]
Application in Pharmaceutical Synthesis: The Crizotinib Case Study
4-(1H-Pyrazol-1-yl)piperidine is not just a building block; it forms the core scaffold of Crizotinib. Its synthesis is a critical upstream process in the manufacturing of this life-saving drug.
Caption: Role as a key intermediate in the synthesis of Crizotinib.
Broader Role in Medicinal Chemistry
The pyrazole-piperidine motif is a "privileged scaffold" in drug discovery. It has been explored for various therapeutic targets:
-
CCR5 Antagonists: Derivatives have been developed as potent antagonists of the CCR5 receptor, which is a crucial co-receptor for HIV entry into host cells, demonstrating significant anti-HIV-1 activity.[6]
-
NAAA Inhibitors: The scaffold has been incorporated into inhibitors of N-acylethanolamine-hydrolyzing acid amidase (NAAA), a target for treating inflammatory and neuropathic pain.[7]
-
General Drug Discovery: Pyrazole derivatives are widely used due to their broad spectrum of biological activities, including anticancer, anti-inflammatory, and antibacterial properties.[8]
Safety, Handling, and Storage
Adherence to proper safety protocols is mandatory when handling this chemical.
Hazard Identification
The compound is classified as hazardous and requires careful handling.
-
GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[9][10]
-
Signal Word: Warning.[11]
Recommended Handling Procedures
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[11]
-
Personal Protective Equipment (PPE):
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[10][12]
Storage and Stability
-
Conditions: Store in a tightly closed container in a dry and well-ventilated place.[10] Keep away from incompatible materials such as strong oxidizing agents and acids.
-
Stability: The hydrochloride salt is generally stable under recommended storage conditions. It is hygroscopic and should be protected from moisture.
Conclusion
4-(1H-Pyrazol-1-yl)piperidine hydrochloride is a high-value chemical intermediate whose importance is firmly established in the pharmaceutical industry. Its well-defined synthesis, versatile reactivity, and central role in the structure of drugs like Crizotinib underscore its significance. A thorough understanding of its properties, handling requirements, and chemical behavior is essential for any researcher or organization involved in advanced organic synthesis and drug discovery.
References
-
ChemBK. 4-(1H-pyrazol-1-yl)piperidine dihydrochloride. Available from: [Link]
-
PubChem. 4-(1H-Pyrazol-1-yl)piperidine. National Center for Biotechnology Information. Available from: [Link]
-
Stanculescu, I. 4-(1H-Pyrazol-1-yl)piperidine dihydrochloride, 96% Purity. Available from: [Link]
-
ResearchGate. A three-step synthesis of 4-(4-iodo-1H-pyrazol-1-yl)piperidine, a key intermediate in the synthesis of Crizotinib. Available from: [Link]
-
PubChemLite. 4-(1-methyl-1h-pyrazol-4-yl)piperidine hydrochloride. Available from: [Link]
-
Shen, D. M., et al. (2004). Antagonists of human CCR5 receptor containing 4-(pyrazolyl)piperidine side chains. Part 1: Discovery and SAR study of 4-pyrazolylpiperidine side chains. Bioorganic & Medicinal Chemistry Letters, 14(4), 935-9. Available from: [Link]
-
Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034301). Available from: [Link]
-
ResearchGate. Synthesis of 2-(4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethan-1-ol (LQFM032). Available from: [Link]
-
Molecules. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Available from: [Link]
-
Organic Syntheses. A General and Practical Synthesis of 1,3,5-Trisubstituted Pyrazoles. Available from: [Link]
-
Piomelli, D., et al. (2020). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. Journal of Medicinal Chemistry, 63(15), 8299-8316. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 4-(1H-pyrazol-1-yl)piperidine hydrochloride | 690261-87-1 [chemicalbook.com]
- 3. chembk.com [chembk.com]
- 4. calpaclab.com [calpaclab.com]
- 5. Piperidine, 4-(1H-pyrazol-1-yl)- (9CI) | 762240-09-5 [amp.chemicalbook.com]
- 6. Antagonists of human CCR5 receptor containing 4-(pyrazolyl)piperidine side chains. Part 1: Discovery and SAR study of 4-pyrazolylpiperidine side chains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 4-(1H-Pyrazol-1-yl)piperidine | C8H13N3 | CID 21193045 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. chemicalbook.com [chemicalbook.com]
- 11. fishersci.com [fishersci.com]
- 12. jubilantingrevia.com [jubilantingrevia.com]
